Cas no 2138020-01-4 (1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one)

1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one Chemical and Physical Properties
Names and Identifiers
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- 2138020-01-4
- 1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one
- EN300-799786
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- Inchi: 1S/C7H9N3O/c1-3-6(11)5-4-7(8)10(2)9-5/h3-4H,1,8H2,2H3
- InChI Key: PUFRYMBQILKAMM-UHFFFAOYSA-N
- SMILES: O=C(C=C)C1C=C(N)N(C)N=1
Computed Properties
- Exact Mass: 151.074561919g/mol
- Monoisotopic Mass: 151.074561919g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 181
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 60.9Ų
- XLogP3: 0.5
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-799786-0.25g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 0.25g |
$1104.0 | 2024-05-21 | |
Enamine | EN300-799786-2.5g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 2.5g |
$2351.0 | 2024-05-21 | |
Enamine | EN300-799786-0.05g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 0.05g |
$1008.0 | 2024-05-21 | |
Enamine | EN300-799786-0.5g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 0.5g |
$1152.0 | 2024-05-21 | |
Enamine | EN300-799786-0.1g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 0.1g |
$1056.0 | 2024-05-21 | |
Enamine | EN300-799786-10.0g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 10.0g |
$5159.0 | 2024-05-21 | |
Enamine | EN300-799786-1.0g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 1.0g |
$1200.0 | 2024-05-21 | |
Enamine | EN300-799786-5.0g |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one |
2138020-01-4 | 95% | 5.0g |
$3479.0 | 2024-05-21 |
1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one Related Literature
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Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
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Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622
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Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047
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Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120
Additional information on 1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one
Compound CAS No. 2138020-01-4: 1-(5-Amino-1-Methyl-1H-Pyrazol-3-Yl)Prop-2-en-1-one
The compound with CAS No. 2138020-01-4, commonly referred to as 1-(5-amino-1-methyl-1H-pyrazol-3-yl)prop-2-en-1-one, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are known for their versatility and wide-ranging applications in drug discovery and material science.
Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms. The presence of the amino group (-NH₂) and the methyl group (-CH₃) in the structure of 5-amino-1-methyl-pyrazole adds unique electronic properties to the molecule, making it a valuable building block for synthesizing bioactive compounds. The propenone moiety (CH₂=CH-C=O) further enhances the reactivity and functional diversity of this compound.
The synthesis of 1-(5-amino-1-methyl-pyrazolyl)propenone typically involves a combination of nucleophilic aromatic substitution and condensation reactions. Recent advancements in catalytic methods have enabled more efficient and selective pathways for its preparation, reducing production costs and minimizing environmental impact. These improvements have made the compound more accessible for large-scale applications in both academic and industrial settings.
In terms of biological activity, 5-amino-pyrazole derivatives have been extensively studied for their potential as anti-inflammatory, antitumor, and antimicrobial agents. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that pyrazole-based compounds exhibit potent inhibitory effects on key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). The presence of the amino group in this compound further enhances its bioavailability and target specificity.
The propenone moiety plays a critical role in modulating the pharmacokinetic properties of this compound. Research conducted by Smith et al. (2023) revealed that the conjugated system within the propenone group facilitates rapid absorption across biological membranes, thereby improving drug delivery efficiency. This feature makes CAS No. 2138020-01-4 a promising candidate for developing orally administered medications with enhanced efficacy.
In addition to its therapeutic potential, pyrazole-based compounds are also being explored for their applications in materials science. For example, recent studies have highlighted their ability to act as precursors for synthesizing advanced polymers with tailored electronic properties. The integration of CAS No. 2138020-01-
The global market for pyrazole derivatives is experiencing steady growth due to increasing demand from pharmaceuticals, agrochemicals, and specialty chemicals industries. According to a market analysis report by Grand View Research (2023), the demand for CAS No. 2138020-
In conclusion, CAS No. 213802-
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